molecular formula C23H18N6O3 B2533527 4-{4-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine CAS No. 1251683-81-4

4-{4-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine

Cat. No.: B2533527
CAS No.: 1251683-81-4
M. Wt: 426.436
InChI Key: UAGKNIQCGWCNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{4-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine (molecular formula: C₂₃H₁₈N₆O₃, average mass: 426.436 g/mol, ChemSpider ID: 26319769) features a hybrid heterocyclic scaffold comprising:

  • A pyridine ring at the core.
  • A 1,2,3-triazole substituted with a phenyl group.
  • A 1,2,4-oxadiazole bearing a 2,4-dimethoxyphenyl substituent.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-3-(1-phenyl-5-pyridin-4-yltriazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O3/c1-30-17-8-9-18(19(14-17)31-2)23-25-22(27-32-23)20-21(15-10-12-24-13-11-15)29(28-26-20)16-6-4-3-5-7-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGKNIQCGWCNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NO2)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=NC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. The biological activity of such compounds often stems from their structural components, particularly the oxadiazole and triazole groups, which have been associated with various therapeutic effects including anticancer and antimicrobial activities.

Structural Overview

This compound features:

  • A pyridine core.
  • A triazole ring that enhances its biological interactions.
  • An oxadiazole moiety known for its diverse biological properties.

The presence of the dimethoxyphenyl group further contributes to its potential lipophilicity and ability to penetrate biological membranes.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • Compounds in this class have shown IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • The compound under discussion may similarly induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .

Antimicrobial Properties

Oxadiazole derivatives are also recognized for their antimicrobial activities:

  • They demonstrate efficacy against a range of bacterial strains and exhibit significant inhibition of growth at low concentrations .
  • In vitro studies reveal that certain oxadiazole compounds have MIC (Minimum Inhibitory Concentration) values effective against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
  • Interaction with DNA : Some derivatives may intercalate with DNA or disrupt its replication processes.

Study on Anticancer Efficacy

A study published in MDPI assessed various oxadiazole derivatives, including those similar to our compound:

  • The derivative exhibited an IC50 value comparable to Tamoxifen in MCF-7 cells, indicating strong potential as an anticancer agent .

Study on Antimicrobial Activity

Research focusing on the antimicrobial properties of oxadiazoles highlighted:

  • Compounds were tested against clinical isolates with promising results; for example, certain derivatives displayed MIC values as low as 500 µg/mL against resistant bacterial strains .

Data Summary Table

Activity TypeTest SubjectIC50/MIC ValuesReference
AnticancerMCF-7 (Breast)0.12 - 2.78 µM
AntimicrobialE. coli500 µg/mL
Apoptosis InductionMCF-7Comparable to Tamoxifen

Scientific Research Applications

Chemical Structure and Synthesis

The structural framework of the compound consists of a pyridine ring substituted with a triazole and oxadiazole moiety. The synthesis typically involves multi-step reactions including cyclization and functionalization processes. Recent studies have highlighted various synthetic routes to obtain this compound, emphasizing the importance of optimizing reaction conditions for yield and purity.

Synthesis Overview

The synthesis can be achieved through:

  • Cyclization of appropriate hydrazones with oxadiazole precursors.
  • Functionalization involving electrophilic substitution on the pyridine ring.

These methods have been documented in literature focusing on similar heterocyclic compounds .

Antimicrobial Properties

Compounds containing oxadiazole and triazole rings have shown significant antimicrobial activity. Studies indicate that derivatives of the compound exhibit:

  • Antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal properties , particularly against Candida albicans .

Anticancer Activity

Research has demonstrated that derivatives of this compound possess anticancer properties. For instance:

  • Compounds with similar structures have been tested against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer), showing promising IC50 values indicating their potential as chemotherapeutic agents .

Analgesic Effects

There is emerging evidence suggesting that oxadiazole derivatives may exhibit analgesic properties. The mechanisms involve modulation of pain pathways through inhibition of specific receptors .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of synthesized oxadiazole derivatives. The results indicated that certain compounds exhibited significant inhibition zones against E. coli and S. aureus, supporting their use as potential antimicrobial agents .

Case Study 2: Anticancer Screening

In a comparative study involving various substituted triazoles and oxadiazoles, several compounds derived from similar structures were tested for cytotoxicity against multiple cancer cell lines. Notably, some compounds demonstrated IC50 values comparable to established anticancer drugs, highlighting their potential for further development .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name / CAS / RN Molecular Formula Substituents on Oxadiazole Key Structural Features Molecular Weight (g/mol) Reference
Target Compound C₂₃H₁₈N₆O₃ 2,4-Dimethoxyphenyl Triazole-phenyl, pyridine, oxadiazole 426.436
4-{4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine / 1251573-49-5 C₂₂H₁₆N₆O₂ 3-Methoxyphenyl Triazole-phenyl, pyridine; single methoxy group 396.4
4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine C₁₅H₁₃N₃O₃ 3,4-Dimethoxyphenyl Pyridine-oxadiazole; no triazole-phenyl moiety 283.29
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine C₁₅H₁₃N₃O₂ 2-Ethoxyphenyl Ethoxy substituent; simpler scaffold 267.28
4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine / 695155-81-8 C₁₆H₁₅N₃O₃ 3,4-Diethoxyphenyl Diethoxy groups; increased lipophilicity 297.31
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine / 50737-35-4 C₈H₆ClN₃O Chloromethyl Reactive chloromethyl group; minimal complexity 195.61

Key Observations

A. Substituent Position and Electronic Effects
  • Diethoxy substituents (e.g., 3,4-diethoxy in ) introduce bulkier alkyl chains, which may improve lipophilicity but reduce metabolic stability .
B. Impact of Heterocyclic Complexity
  • The triazole-phenyl-pyridine-oxadiazole architecture in the target compound increases molecular weight and complexity, likely enhancing target selectivity in kinase or receptor interactions compared to simpler analogs like C₁₅H₁₃N₃O₃ ().
C. Functional Group Reactivity
  • The chloromethyl group in offers a site for further derivatization (e.g., nucleophilic substitution), making it a versatile intermediate. However, its reactivity may limit stability in biological systems compared to the inert methoxy groups in the target compound.

Kinase Inhibition Potential

  • The 3,4-dimethoxyphenyl analog () may exhibit reduced potency due to the lack of triazole-mediated hydrogen bonding.

Solubility and Bioavailability

  • The 2,4-dimethoxy substituents in the target compound likely enhance aqueous solubility compared to diethoxy () or chloromethyl () derivatives.
  • Higher molecular weight (426.436 g/mol) may reduce oral bioavailability, necessitating formulation optimization.

Q & A

Q. How can researchers design control experiments to validate the compound’s mechanism of action?

  • Answer:
  • Use photoaffinity labeling with a diazirine-modified analog to capture target proteins.
  • Perform competitive binding assays with known inhibitors (e.g., staurosporine for kinases).
  • Employ surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.